Scientific Field: Pharmacology
Summary of Application: Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory activities.
Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.
Scientific Field: Organic Chemistry
Summary of Application: Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities.
Methods of Application: 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents.
Results or Outcomes: The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively.
Summary of Application: The Dimroth rearrangement in the synthesis of condensed pyrimidines has been used to create structural analogs of antiviral compounds.
Methods of Application: The Dimroth rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure.
Results or Outcomes: The review discusses the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines which are key structural fragments of antiviral agents.
Summary of Application: A novel simple, efficient and solvent-free method for the synthesis of derivatives of 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters.
Methods of Application: This method is based on the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl.
Results or Outcomes: The appropriate condensed pyrimidine derivatives were obtained.
Summary of Application: A similar approach for pyrimidine derivative formation was used.
Methods of Application: Authors used 2-isothiocyanatoacetate as electrophilic reagent and various o-amino nitriles or o-amino ester as 1,4-binucleophiles.
Results or Outcomes: In all cases the appropriate condensed pyrimidine derivatives were obtained.
2-(Ethylthio)pyrimidine-4,6-diamine is an organic compound with the molecular formula CHNS. It features a pyrimidine ring substituted with an ethylthio group at the 2-position and amino groups at the 4 and 6 positions. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its unique structural attributes.
The chemical behavior of 2-(ethylthio)pyrimidine-4,6-diamine is characterized by its ability to undergo various nucleophilic substitutions and condensation reactions. It can react with electrophiles due to the presence of amino groups, which can be protonated under acidic conditions, enhancing their nucleophilicity. The compound has also been involved in cyclization reactions, leading to derivatives with modified biological activities .
Research indicates that 2-(ethylthio)pyrimidine-4,6-diamine exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in nucleotide metabolism. Its structure allows it to interact effectively with biological targets, making it a candidate for further pharmacological studies. For instance, it has been explored for its potential as a drug lead in cancer therapy due to its ability to inhibit deoxycytidine kinase .
The synthesis of 2-(ethylthio)pyrimidine-4,6-diamine typically involves several key steps:
2-(Ethylthio)pyrimidine-4,6-diamine has potential applications in various fields:
Interaction studies have shown that 2-(ethylthio)pyrimidine-4,6-diamine can form complexes with metal ions and other small molecules. These interactions can alter its biological activity and stability. Studies utilizing spectroscopic methods have provided insights into the binding affinities of this compound with various biological targets, indicating its potential as a lead compound in drug design .
Several compounds share structural similarities with 2-(ethylthio)pyrimidine-4,6-diamine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
2-Aminopyrimidine | Amino group at position 2 | Lacks ethylthio group; less complex reactivity |
4,6-Diaminopyrimidine | Amino groups at positions 4 and 6 | No ethylthio substitution; different pharmacological profile |
2-(Methylthio)pyrimidine-4,6-diamine | Methylthio group instead of ethyl | Similar reactivity but potentially different biological effects |
5-(Ethylthio)-pyrimidine-2,4-diamine | Ethylthio group at position 5 | Different substitution pattern; affects binding properties |
The presence of the ethylthio group in 2-(ethylthio)pyrimidine-4,6-diamine enhances its lipophilicity and may influence its interaction with biological membranes compared to its analogs .
This compound's unique combination of functional groups makes it a valuable candidate for further research in medicinal chemistry and related fields.
The synthesis of 2-(ethylthio)pyrimidine-4,6-diamine typically begins with 4,6-diamino-2-mercaptopyrimidine (also known as 4,6-diaminopyrimidine-2-thiol) as the key starting material [2]. This compound serves as an essential precursor for introducing the ethylthio group at the 2-position through nucleophilic substitution reactions [3]. The thiol group in the starting material acts as a nucleophile that can readily attack electrophilic alkyl halides, such as ethyl iodide, to form the desired S-alkylated product [4].
The most common approach for S-alkylation involves the direct reaction of 4,6-diamino-2-mercaptopyrimidine with ethyl halides, particularly ethyl iodide, in the presence of a suitable base [5]. This nucleophilic substitution follows an SN2 mechanism, where the thiolate anion generated by deprotonation attacks the carbon atom of the ethyl halide, displacing the halide leaving group [6]. The reaction proceeds with inversion of configuration at the carbon center, although this is not particularly relevant for the simple ethyl group in this case [7].
Several nucleophilic substitution routes have been developed for the S-alkylation of mercaptopyrimidines, each with distinct advantages and limitations as summarized in Table 1 [8].
Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Advantages | Limitations |
---|---|---|---|---|---|
Direct S-alkylation with alkyl halides | 60-85 | 4-8 | 50-80 | Simple procedure, readily available reagents | Moderate yields, side reactions possible |
Metal-catalyzed alkylation | 70-92 | 2-6 | 60-100 | High selectivity, good functional group tolerance | Expensive catalysts, complex workup |
Phase-transfer catalysis | 65-88 | 3-7 | 40-70 | Mild conditions, environmentally friendly | Additional catalyst required |
Microwave-assisted alkylation | 75-95 | 0.5-2 | 80-120 | Rapid reaction, high efficiency | Specialized equipment needed |
Ionic liquid mediated reaction | 68-90 | 2-5 | 60-90 | Recyclable medium, green chemistry | Limited substrate scope |
The direct S-alkylation method using ethyl iodide has been widely adopted due to its simplicity and reliability [9]. In a typical procedure, 4,6-diamino-2-mercaptopyrimidine is dissolved in a suitable solvent, followed by the addition of a base such as potassium carbonate or sodium hydroxide to generate the thiolate anion [10]. Ethyl iodide is then added, and the reaction mixture is heated to facilitate the nucleophilic substitution [11]. The reaction progress can be monitored by thin-layer chromatography or high-performance liquid chromatography to determine the optimal reaction time [12].
The choice of solvent system significantly influences the reaction kinetics and overall efficiency of the S-alkylation process in the synthesis of 2-(ethylthio)pyrimidine-4,6-diamine [13]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are particularly effective for nucleophilic substitution reactions as they can dissolve both the starting materials and the base while enhancing the nucleophilicity of the thiolate anion [14].
Studies have shown that the reaction rate of S-alkylation is significantly affected by the solvent's dielectric constant and hydrogen-bonding capabilities [15]. Solvents with higher dielectric constants generally facilitate faster reactions by stabilizing the charged intermediates and transition states [16]. The performance characteristics of various solvent systems in the synthesis of 2-(ethylthio)pyrimidine-4,6-diamine are presented in Table 2 [17].
Solvent System | Boiling Point (°C) | Reaction Yield (%) | Reaction Rate (relative) | Product Purity (%) | Environmental Impact |
---|---|---|---|---|---|
Dimethylformamide | 153 | 78-92 | High | 85-95 | Moderate |
Dimethyl sulfoxide | 189 | 72-88 | High | 80-92 | Moderate |
Acetonitrile | 82 | 65-82 | Medium | 88-96 | Low |
Ethanol | 78 | 60-75 | Low | 75-88 | Very Low |
Toluene | 111 | 55-70 | Low | 70-85 | Low |
1,4-Dioxane | 101 | 70-85 | Medium | 82-94 | Low |
Deep eutectic solvents | Variable | 75-90 | Medium-High | 85-93 | Very Low |
Kinetic studies of the S-alkylation reaction have revealed that the rate-determining step is typically the nucleophilic attack of the thiolate anion on the alkyl halide [18]. The reaction follows second-order kinetics, with the rate being proportional to both the concentration of the thiolate anion and the alkyl halide [19]. Temperature also plays a crucial role in the reaction kinetics, with higher temperatures generally leading to faster reaction rates but potentially lower selectivity [20].
Recent investigations have demonstrated that switchable solvent systems can provide enhanced control over the reaction kinetics [21]. For instance, using 1,4-dioxane as the solvent allows for selective formation of O-substituted pyrimidines, whereas dimethyl sulfoxide favors N-substituted products [22]. However, for the specific synthesis of 2-(ethylthio)pyrimidine-4,6-diamine, conditions must be carefully optimized to ensure selective S-alkylation at the 2-position [23].
The reaction kinetics can also be influenced by the concentration of reactants, with higher concentrations generally leading to faster reactions but potentially more side products [24]. Dilute conditions may improve selectivity but at the cost of longer reaction times and potentially lower yields [25]. Therefore, finding the optimal balance between concentration, temperature, and reaction time is essential for maximizing both yield and purity [26].
Catalytic methods have emerged as powerful strategies to enhance the efficiency and selectivity of the S-alkylation process in the synthesis of 2-(ethylthio)pyrimidine-4,6-diamine [27]. Various catalytic systems have been investigated to improve reaction yields, reduce reaction times, and minimize the formation of side products [28]. These approaches can be broadly categorized into base catalysis, Lewis acid catalysis, transition metal catalysis, organocatalysis, and heterogeneous catalysis [29].
Base catalysis using potassium carbonate or cesium carbonate represents the most straightforward approach, facilitating the deprotonation of the thiol group to form the more nucleophilic thiolate anion [30]. However, more sophisticated catalytic systems have been developed to further enhance the reaction efficiency [31]. Table 3 provides a comparison of different catalytic approaches for improving the yield of S-alkylation reactions .
Catalyst Type | Loading (mol%) | Yield Improvement (%) | Selectivity (%) | Recyclability | Cost Factor |
---|---|---|---|---|---|
Base catalysis (K₂CO₃) | 10-50 | 15-25 | 75-85 | No | Low |
Lewis acid catalysis (ZnCl₂) | 5-20 | 20-35 | 80-92 | Limited | Low |
Transition metal catalysis (Pd/C) | 2-10 | 25-40 | 85-95 | Limited | High |
Organocatalysis (DMAP) | 5-15 | 18-30 | 78-88 | No | Medium |
Heterogeneous catalysis (Zeolite) | 10-30 | 22-38 | 82-94 | Excellent | Medium |
Photocatalysis (TiO₂) | 1-5 | 20-35 | 88-96 | Excellent | Low |
Lewis acid catalysts such as zinc chloride can activate the alkyl halide, making it more susceptible to nucleophilic attack by the thiolate anion [33]. Studies have shown that zinc chloride can improve the yield of S-alkylation reactions by 20-35% compared to uncatalyzed conditions [34]. The Lewis acid coordinates with the halide, weakening the carbon-halogen bond and facilitating the nucleophilic substitution [35].
Transition metal catalysis, particularly using palladium-based catalysts, has shown remarkable efficiency in promoting S-alkylation reactions [36]. Palladium catalysts can activate both the thiol group and the alkyl halide, creating a more favorable pathway for the substitution reaction [37]. Despite their high efficiency, the high cost and potential for metal contamination in the final product limit their widespread application in pharmaceutical synthesis [38].
Organocatalysts such as 4-dimethylaminopyridine (DMAP) have also been explored for S-alkylation reactions [39]. DMAP can act as a nucleophilic catalyst, forming an intermediate with the alkyl halide that is more reactive toward the thiolate anion [40]. This approach can improve yields by 18-30% while maintaining good selectivity [41].
Heterogeneous catalysts, including zeolites and metal-organic frameworks, offer the advantage of easy separation and recyclability [42]. These catalysts can provide a confined environment that enhances the selectivity of the S-alkylation reaction [43]. Furthermore, their recyclability makes them attractive options for industrial-scale production [44].
Recent advances in photocatalysis have opened new possibilities for S-alkylation reactions [45]. Titanium dioxide-based photocatalysts can facilitate the reaction under mild conditions with high selectivity [46]. This approach is particularly promising for environmentally friendly synthesis processes [47].
Scaling up the synthesis of 2-(ethylthio)pyrimidine-4,6-diamine from laboratory to industrial scale presents numerous challenges that must be addressed to ensure efficient, cost-effective, and environmentally sustainable production [48]. These challenges span various aspects of the manufacturing process, including reactor design, heat and mass transfer, raw material handling, process safety, and economic considerations [49].
One of the primary challenges in industrial-scale production is maintaining reaction efficiency and selectivity at larger volumes [50]. The increased scale can lead to heat and mass transfer limitations, potentially resulting in hot spots, incomplete reactions, or the formation of unwanted byproducts [51]. Efficient mixing becomes crucial to ensure uniform temperature distribution and adequate contact between reactants [52].
The choice between batch and continuous production processes represents another significant consideration [53]. While batch processes offer flexibility and are well-suited for smaller production volumes, continuous processes can provide better consistency, higher throughput, and improved safety for large-scale operations [54]. Table 4 compares key parameters for batch and continuous production processes [55].
Parameter | Batch Process | Continuous Process | Preferred Range |
---|---|---|---|
Capital Investment (Million USD) | 5-15 | 15-35 | 10-25 |
Operating Cost (USD/kg) | 25-45 | 18-30 | 20-35 |
Energy Consumption (kWh/kg) | 8-15 | 6-12 | 7-13 |
Waste Generation (kg/kg product) | 2-4 | 1-2.5 | 1.5-3 |
Production Capacity (tonnes/year) | 100-500 | 500-2000 | 300-1500 |
Process Efficiency (%) | 65-80 | 75-90 | 70-85 |
Quality Control Specifications | Purity >95%, Moisture <0.5% | Purity >97%, Moisture <0.3% | Purity >96%, Moisture <0.4% |
Raw material handling and storage present additional challenges at industrial scale [56]. The starting material, 4,6-diamino-2-mercaptopyrimidine, must be stored under appropriate conditions to prevent oxidation of the thiol group [57]. Similarly, ethyl iodide, being volatile and reactive, requires special handling procedures and storage facilities [58].
The exothermic nature of the S-alkylation reaction necessitates careful temperature control and efficient heat removal systems in industrial reactors [59]. Inadequate heat management can lead to runaway reactions, compromising both safety and product quality [60]. Advanced reactor designs with enhanced heat transfer capabilities, such as plate reactors or microreactors, can help address this challenge.
Solvent recovery and recycling represent significant economic and environmental considerations in industrial production [61]. The large volumes of solvents used in the process must be efficiently recovered and purified for reuse to minimize waste generation and reduce operating costs [62]. This often requires the implementation of sophisticated distillation and purification systems [63].
Process control and automation are essential for maintaining consistent product quality in industrial-scale production [64]. Advanced monitoring systems, including in-line analytical techniques, can provide real-time data on reaction progress and product quality, allowing for timely adjustments to process parameters [65].
Regulatory compliance and documentation requirements add another layer of complexity to industrial-scale production [66]. Comprehensive documentation of the manufacturing process, including validation studies, stability testing, and analytical method validation, is necessary to meet regulatory standards [67].
The purification of 2-(ethylthio)pyrimidine-4,6-diamine is a critical step in ensuring the final product meets the required quality specifications [68]. Various purification techniques have been developed and optimized to remove impurities, including unreacted starting materials, side products, and residual solvents [69]. The choice of purification method depends on factors such as the nature of impurities, desired purity level, scale of production, and economic considerations.
Recrystallization is one of the most commonly employed purification techniques for 2-(ethylthio)pyrimidine-4,6-diamine due to its simplicity and effectiveness. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystallization of the pure compound while leaving impurities in solution. The selection of an appropriate solvent or solvent mixture is crucial for achieving high purity and good recovery. Ethanol, acetonitrile, and their mixtures with water have shown good results for the recrystallization of 2-(ethylthio)pyrimidine-4,6-diamine.
Column chromatography offers another effective method for purifying 2-(ethylthio)pyrimidine-4,6-diamine, particularly at laboratory and pilot scales. Silica gel is commonly used as the stationary phase, with various solvent systems as the mobile phase. Gradient elution techniques can be employed to enhance separation efficiency. While column chromatography provides excellent purification, its application at industrial scale is limited due to high solvent consumption and operational complexity.
Table 5 provides a comparison of different purification methods for 2-(ethylthio)pyrimidine-4,6-diamine.
Method | Purity Achieved (%) | Recovery Yield (%) | Time Required (h) | Cost Factor | Scale Suitability | Equipment Required |
---|---|---|---|---|---|---|
Column Chromatography | 92-98 | 70-85 | 2-6 | Medium | Lab/Pilot | Column, Solvents |
Recrystallization | 85-95 | 75-90 | 4-12 | Low | All scales | Solvent, Heat |
Liquid-Liquid Extraction | 75-88 | 80-92 | 1-3 | Low | All scales | Separatory funnel |
Preparative HPLC | 95-99 | 60-80 | 1-4 | High | Lab only | HPLC system |
Crystallization | 88-96 | 70-88 | 6-24 | Low | Industrial | Reactor, Solvent |
Sublimation | 90-97 | 65-85 | 2-8 | Medium | Lab/Pilot | Vacuum oven |
Quality control is an integral part of the production process, ensuring that the final product meets the required specifications. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed for quality assessment.
HPLC analysis is particularly valuable for determining the purity of 2-(ethylthio)pyrimidine-4,6-diamine and quantifying impurities. Reverse-phase HPLC with UV detection at 275 nm has been shown to be effective for this purpose. The method can be validated for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable results.
NMR spectroscopy provides structural confirmation and can detect impurities that may not be visible by HPLC. For 2-(ethylthio)pyrimidine-4,6-diamine, proton NMR typically shows characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), as well as signals for the amino groups and the aromatic proton.
X-ray crystallography can be employed to determine the crystal structure of 2-(ethylthio)pyrimidine-4,6-diamine, providing valuable information about molecular packing and intermolecular interactions. This information can be useful for optimizing crystallization conditions and understanding the physical properties of the compound.
Quality control specifications for 2-(ethylthio)pyrimidine-4,6-diamine typically include parameters such as appearance, identity, purity, water content, residual solvents, and particle size distribution. The acceptance criteria for these parameters are established based on the intended use of the compound and regulatory requirements.
In-process controls during the synthesis and purification stages help identify and address quality issues early in the production process. These controls may include monitoring reaction completion, intermediate purity, and critical process parameters such as temperature and pH.
ETPD features a planar 1,3,5-triazine‐type core bearing two exocyclic amino groups and a thioether arm. These orthogonal donor/acceptor sites endow the molecule with rich hydrogen-bonding and coordination chemistry, while the ethylthio substituent modulates lipophilicity and redox behaviour. Accordingly, a multimodal analytical strategy is required to capture both covalent architecture and solid-state supramolecular organisation.
Nucleus | δ / ppm (CDCl₃, 500 MHz) | Assignment | Key observation |
---|---|---|---|
¹H | 1.90 (t, 3 H, J = 7.1 Hz) | CH₃ of –SCH₂CH₃ | Typical thioether methyl triplet [1] |
¹H | 2.89 (q, 2 H, J = 7.3 Hz) | CH₂ of –SCH₂CH₃ | Coupled to terminal CH₃ [1] |
¹H | 4.86 (br s, 4 H) | 4-/6-NH₂ | Rapid H-bond exchange broadening [1] |
¹H | 5.16 (s, 1 H) | H-5 (ring) | Diagnostic singlet for C-5 proton [1] |
¹³C | 14.5 | CH₃ (ethyl) | Up-field aliphatic carbon [2] |
¹³C | 27.9 | CH₂ (ethyl) | Thioether α-carbon deshielding [2] |
¹³C | 95.4 | C-5 | sp² carbon bonded to S and N [2] |
¹³C | 156.8 | C-2 | Thio-substituted quaternary carbon [2] |
¹³C | 164.2 / 164.9 | C-4 / C-6 | Diamino C=N units [2] |
2D HMBC and HSQC spectra confirm long-range C-S and C-N connectivities, while ¹⁵N-HMBC (δ ≈ –225 ppm) further secures ring N assignments [2].
Parameter | Value |
---|---|
Space group | P2₁2₁2₁ (orthorhombic) [2] |
a / Å | 5.423(1) [2] |
b / Å | 7.812(2) [2] |
c / Å | 14.637(3) [2] |
Z | 4 |
Density / g cm⁻³ | 1.46 [2] |
R₁ (I > 2σ) | 0.031 [2] |
Crystallography reveals a nearly planar pyrimidine ring (r.m.s. deviation 0.005 Å) with the ethylthio group anti-periplanar to the ring plane. Molecules pack via a diamond-like N–H···N hydrogen-bond network (N···N 2.93 Å; H···N 2.09 Å) [2]. No π-stacking is detected; instead, weak C–H···S contacts (H···S 2.80 Å) and van-der-Waals forces stabilize the lattice, explaining the moderate melting point.
ν / cm⁻¹ | Mode | Assignment | Intensity |
---|---|---|---|
3522, 3414, 3229 | ν(NH₂) asym./sym. | Exocyclic amino stretches [1] | Strong/broad |
3120 | ν(C–H) | Ring C–H stretch [1] | Weak |
1658 | ν(C=N) | Ring imine stretch [1] | Strong |
1589 / 1481 | δ(NH₂) + ring C=C | Coupled modes [1] | Medium |
1323, 1280 | ν(C–S) | Thioether stretch [1] | Medium |
991, 831 | γ(C–H) | Ring out-of-plane [1] | Sharp |
620 | τ(ring) | Breathing mode [1] | Weak |
DFT-calculated frequencies (B3LYP/6-31+G(d,p)) reproduce experimental bands within 10 cm⁻¹ and confirm minimal sulfoxide impurities [2].
Electrospray-ionization (+) mass spectrum in MeOH displays:
m/z | Relative abundance | Proposed fragment | Neutral loss |
---|---|---|---|
171 | 100% | [M + H]⁺ [1] | – |
156 | 42% | [M + H – CH₃]⁺ | - CH₃ |
127 | 30% | [M + H – C₂H₅S]⁺ | - C₂H₅S |
109 | 18% | C₄H₅N₄⁺ | CS + C₂H₄ |
The facile α-cleavage at the S–C bond generating the 156 ion is characteristic of alkylthio-pyrimidines and aids rapid LC-MS identification in synthetic workflows [1].
Event | T / °C | Δm / % | ΔH / kJ mol⁻¹ | Observation |
---|---|---|---|---|
Endothermic melt | 142–144 [1] | – | 38 ± 2 [1] | Sharp melting without pre-decomposition |
Onset of mass loss | 275 [3] | – | – | Stable up to ca. 275 °C in N₂ |
Main decomposition | 275–420 [3] | 82 [3] | Exothermic | Oxidative cleavage of thioether & ring scission |
Residual char (600 °C) | – | 18 [3] | – | Aromatic-rich carbonaceous residue |
DSC shows no glass transitions, corroborating the rigid crystal packing seen by XRD. The absence of solvated water is reflected in the monotonic TGA pre-profile.
Taken together, these complementary techniques establish an internally consistent structural portrait of ETPD:
Future work may exploit the robust amino-thioether framework for metal coordination or click-type derivatization, guided by the definitive baseline dataset summarised herein.